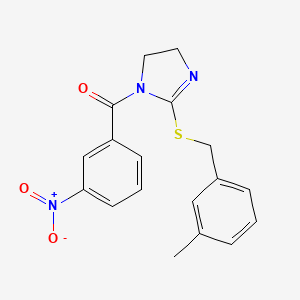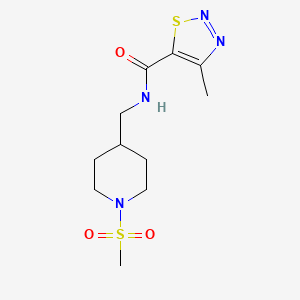![molecular formula C11H13N5OS B2567803 N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2202423-93-4](/img/structure/B2567803.png)
N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a heterocyclic compound that features a thiophene ring, a triazole ring, and an azetidine ring
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole core, like this compound, have been found to have broad applications in drug discovery . They have been used in the synthesis of various drugs, indicating that they can interact with multiple targets .
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These properties allow them to interact effectively with their targets .
Biochemical Pathways
1,2,3-triazoles have been found to have broad applications in various fields, including drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This suggests that they may affect multiple biochemical pathways.
Result of Action
Compounds with a 1,2,3-triazole core have been used in the synthesis of various drugs, indicating that they can have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Cellular Effects
Related triazole compounds have been found to exhibit antiproliferative activity
Molecular Mechanism
It is known that triazole compounds can interact with a variety of enzymes and receptors
Metabolic Pathways
It is known that related compounds, such as methiopropamine, are metabolized into active metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Synthesis of the triazole ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions.
Formation of the azetidine ring: This can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Coupling reactions: The final step involves coupling the thiophene, triazole, and azetidine rings using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Substituted azetidines.
Scientific Research Applications
N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs due to its unique structural features.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and sensors.
Comparison with Similar Compounds
Similar Compounds
N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide: Unique due to the combination of thiophene, triazole, and azetidine rings.
Thiophene derivatives: Known for their electronic properties and use in organic electronics.
Triazole derivatives: Commonly used in medicinal chemistry for their ability to form stable hydrogen bonds.
Azetidine derivatives: Known for their use in the synthesis of biologically active compounds.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which provides a unique set of electronic and steric properties that can be exploited in various scientific applications.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(triazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c17-11(12-6-10-2-1-5-18-10)15-7-9(8-15)16-4-3-13-14-16/h1-5,9H,6-8H2,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFDKFYBRSMXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-Methylphenoxy)-N-[(4-methyl-1-prop-2-enoylpiperidin-4-yl)methyl]butanamide](/img/structure/B2567720.png)

![6-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2567724.png)
![N-([1,1'-biphenyl]-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2567725.png)
![3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567726.png)



![N-[2-Hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567732.png)
![N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2567733.png)

![N-(Cyclopropylmethyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2567740.png)
![3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2567741.png)

